N-(4-chlorobenzyl)-2,4,5-trimethoxybenzamide
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Overview
Description
N-(4-chlorobenzyl)-2,4,5-trimethoxybenzamide: is an organic compound that features a benzamide core substituted with a 4-chlorobenzyl group and three methoxy groups at the 2, 4, and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-2,4,5-trimethoxybenzamide typically involves the reaction of 4-chlorobenzylamine with 2,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-chlorobenzyl)-2,4,5-trimethoxybenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.
Substitution: The benzamide core allows for various substitution reactions, including nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: N-(4-chlorobenzyl)-2,4,5-trimethoxybenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of various chemical transformations and the synthesis of complex molecules.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of benzamides exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications. Benzamide derivatives are known to interact with various biological targets, making them candidates for drug development. Research focuses on optimizing the compound’s pharmacokinetic and pharmacodynamic properties to enhance its efficacy and safety.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, benzamide derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents.
Comparison with Similar Compounds
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- N,N-Bis(4-chlorobenzyl)-1h-1,2,3,4-tetraazol-5-amine
Comparison: N-(4-chlorobenzyl)-2,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. In comparison, similar compounds like N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide and N,N-Bis(4-chlorobenzyl)-1h-1,2,3,4-tetraazol-5-amine have different substituents that affect their properties and applications. The presence of sulfonamide or tetrazole groups in these compounds can lead to distinct biological activities and mechanisms of action.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-21-14-9-16(23-3)15(22-2)8-13(14)17(20)19-10-11-4-6-12(18)7-5-11/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFMYOAEXZNSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2=CC=C(C=C2)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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